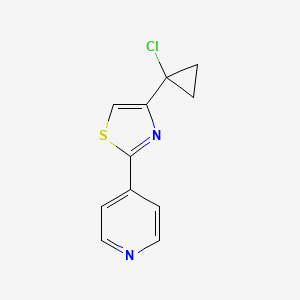
4-(1-Chlorocyclopropyl)-2-pyridin-4-yl-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Chlorocyclopropyl)-2-pyridin-4-yl-1,3-thiazole is a heterocyclic compound that features a unique combination of a chlorocyclopropyl group, a pyridine ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Chlorocyclopropyl)-2-pyridin-4-yl-1,3-thiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-chlorocyclopropyl ketone with 2-aminopyridine and a thioamide under reflux conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is heated to promote cyclization, leading to the formation of the desired thiazole ring .
Industrial Production Methods
For industrial-scale production, continuous flow synthesis methods are often employed to enhance yield and efficiency. These methods involve the use of automated systems that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This approach minimizes the formation of by-products and ensures a high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1-Chlorocyclopropyl)-2-pyridin-4-yl-1,3-thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the cyclopropyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of advanced materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 4-(1-Chlorocyclopropyl)-2-pyridin-4-yl-1,3-thiazole involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes involved in cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with DNA replication and repair mechanisms, inducing apoptosis. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one: Another compound with a chlorocyclopropyl group, known for its use in fungicides.
2-(1-Chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl-1,2,4-triazole-3-thione: A compound with similar structural features, used in agricultural applications.
Uniqueness
4-(1-Chlorocyclopropyl)-2-pyridin-4-yl-1,3-thiazole is unique due to its combination of a pyridine ring and a thiazole ring, which imparts distinct electronic properties and reactivity. This makes it a valuable scaffold for the development of new pharmaceuticals and materials .
Properties
IUPAC Name |
4-(1-chlorocyclopropyl)-2-pyridin-4-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c12-11(3-4-11)9-7-15-10(14-9)8-1-5-13-6-2-8/h1-2,5-7H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVJJRXTILJTPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CSC(=N2)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3-Methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B7445492.png)
![4-[6-(Trifluoromethyl)pyridin-3-yl]-1,4-diazepan-2-one](/img/structure/B7445499.png)
![2-(1,4-dioxaspiro[4.5]decan-8-ylsulfanyl)-5-ethyl-1H-imidazole](/img/structure/B7445500.png)
![N-[2-(2-methoxynaphthalen-1-yl)ethyl]-4-oxoazetidine-2-carboxamide](/img/structure/B7445505.png)
![3,4-dimethyl-N-(1-oxothian-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7445519.png)
![2-(3,5-dichlorophenyl)-2-hydroxy-N-(5-propan-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B7445529.png)

![4-[(1-carbamoylcyclopentyl)-methylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7445546.png)
![1-[[1-(Dimethylamino)cyclohexyl]methyl]-3-[(4-morpholin-4-ylsulfonylphenyl)methyl]urea](/img/structure/B7445550.png)
![6-[[2-(1-Methylbenzimidazol-2-yl)pyrrolidin-1-yl]methyl]pyridazin-3-amine](/img/structure/B7445553.png)

![2-(4-aminopyrazolo[3,4-d]pyrimidin-1-yl)-N-cyclohexyl-N-ethylacetamide](/img/structure/B7445576.png)
![4-[4-(Bromomethylsulfonyl)piperazin-1-yl]-2-phenylquinazoline](/img/structure/B7445584.png)
![5-chloro-2-[1-[[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]methyl]pyrrolidin-3-yl]-4-methylphenol](/img/structure/B7445586.png)
